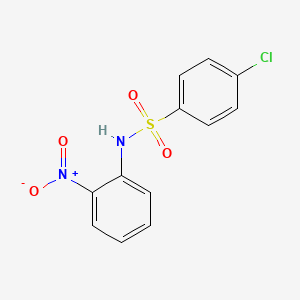

4-氯-N-(2-硝基苯基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

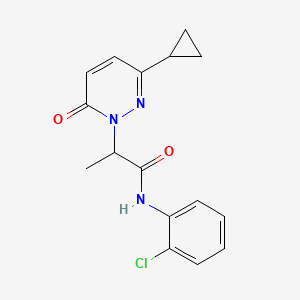

“4-chloro-N-(2-nitrophenyl)benzenesulfonamide” is a synthetic compound . It has been mentioned in the context of opioid agents with analgesic effects . It’s also been associated with fungicidal properties .

Synthesis Analysis

A novel route involving the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide has been developed to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives . This method shows highly practical chemoselective and functional group compatibility .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray analysis . The chloro-phenyl ring and the methyl-substituted benzene ring are not coplanar with the nitro-substituted benzene ring .科学研究应用

Agricultural Fungicide

4-chloro-N-(2-nitrophenyl)benzenesulfonamide derivatives are useful as agricultural agents, particularly as fungicides for combating soil-borne diseases . This application is significant in maintaining crop health and productivity .

Anticancer Activity

A series of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized and evaluated for their anticancer activity in HeLa, HCT-116, and MCF-7 cell lines . Some of these compounds showed a high cytotoxic effect in HeLa cancer cells and were found to induce apoptosis .

Apoptosis Induction

The anti-proliferative effects of certain 4-chloro-N-(2-nitrophenyl)benzenesulfonamide derivatives were associated with their ability to induce apoptosis in HeLa cells . These compounds increased the early apoptotic population of cells, elevated the percentage of cells in the sub-G1 phase of the cell cycle, and induced apoptosis through caspase activation .

Metabolic Stability

For the most active compounds, susceptibility to undergo first-phase oxidation reactions in human liver microsomes was assessed . The results of the in vitro metabolic stability experiments indicated values of the factor t ½ for these compounds in the range of 9.1–20.3 min and suggested the hypothetical oxidation of these compounds to sulfenic and subsequently sulfinic acids as metabolites .

Synthesis of Novel Derivatives

4-chloro-N-(2-nitrophenyl)benzenesulfonamide can be used as a starting material in the synthesis of novel derivatives . These derivatives can have different properties and potential applications, expanding the utility of the original compound .

Optical Applications

The grown title compound exhibited 84% transmittance which depicted its excellent transparency, purity, and structural perfection . This suggests potential applications in optical devices .

属性

IUPAC Name |

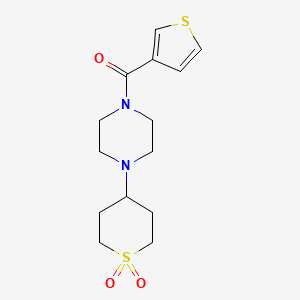

4-chloro-N-(2-nitrophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O4S/c13-9-5-7-10(8-6-9)20(18,19)14-11-3-1-2-4-12(11)15(16)17/h1-8,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYFUFLCKVRBLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2-nitrophenyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (3aS,7aS)-2-benzyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylate](/img/structure/B2878288.png)

![tert-butyl 3-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)piperidine-1-carboxylate](/img/structure/B2878295.png)

![2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B2878299.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2878304.png)

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-[4-chloro-2-(trifluoromethyl)anilino]prop-2-en-1-one](/img/structure/B2878306.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2878309.png)